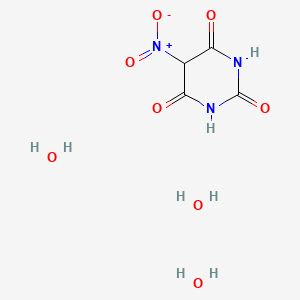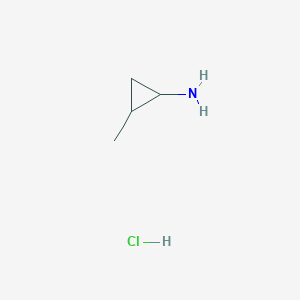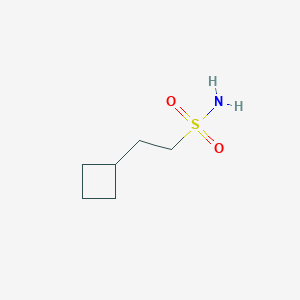
3-(2-Methoxy-3-pyridinyl)propanoic acid
Übersicht
Beschreibung
3-(2-Methoxy-3-pyridinyl)propanoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is also known by its synonyms 944998-13-4;3-(2-methoxypyridin-3-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxy-3-pyridinyl)propanoic acid can be represented by the InChI code: 1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) .Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis
- 3-(7-Methoxy-β-carbolin-1-yl)propionic acid monohydrate, a related compound, has been studied for its unique crystal structure. The research highlights the angles formed by the fused rings and the hydrogen-bonded chains involving the water molecule and carboxy group in the crystal structure (Dai et al., 2011).
Synthesis and Biological Activity
- Novel amino acid conjugates of nifedipine, including derivatives similar to 3-(2-Methoxy-3-pyridinyl)propanoic acid, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. These studies offer insights into the potential therapeutic applications of such compounds (Subudhi & Sahoo, 2011).
Agricultural Applications
- Research on CGA 82725 and haloxyfop, compounds structurally related to 3-(2-Methoxy-3-pyridinyl)propanoic acid, has been conducted to understand their use in postemergence grass control in peanuts. This research provides insights into the application of such compounds in agriculture (Grichar & Boswell, 1986).
Chemical Synthesis and Reactions
- The synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, involving compounds structurally related to 3-(2-Methoxy-3-pyridinyl)propanoic acid, has been explored. These studies are significant for understanding the synthetic pathways and potential applications of similar compounds (Flores et al., 2013).
Materials Science and Polymer Applications
- A study on 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], a compound with similarities to 3-(2-Methoxy-3-pyridinyl)propanoic acid, evaluated its safety in food contact materials. This research is relevant for understanding the potential applications of similar compounds in materials science (Andon et al., 2011).
Eigenschaften
IUPAC Name |
3-(2-methoxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9-7(3-2-6-10-9)4-5-8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTIRVTVGMLEBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxy-3-pyridinyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride](/img/structure/B1427342.png)



![Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-](/img/structure/B1427347.png)


![[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1427351.png)